molecular formula C16H16O2 B13953334 1-Phenylethyl phenylacetate CAS No. 56961-74-1

1-Phenylethyl phenylacetate

Cat. No.: B13953334
CAS No.: 56961-74-1
M. Wt: 240.30 g/mol
InChI Key: RVPFKYFDINHICG-UHFFFAOYSA-N
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Description

1-Phenylethyl phenylacetate is an organic compound with the molecular formula C16H16O2. It is an ester formed from phenylacetic acid and 1-phenylethanol. This compound is known for its pleasant floral and fruity aroma, making it a popular ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 1-phenylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the product, such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenylethyl phenylacetate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma

Mechanism of Action

The mechanism of action of 1-Phenylethyl phenylacetate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release phenylacetic acid and 1-phenylethanol, which may exert their effects through different biological pathways. The exact molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

1-Phenylethyl phenylacetate can be compared with other similar esters, such as:

Uniqueness: this compound is unique due to its specific combination of phenylacetic acid and 1-phenylethanol, which imparts distinct chemical and physical properties, including its characteristic aroma and reactivity .

Properties

CAS No.

56961-74-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-phenylethyl 2-phenylacetate

InChI

InChI=1S/C16H16O2/c1-13(15-10-6-3-7-11-15)18-16(17)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

RVPFKYFDINHICG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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